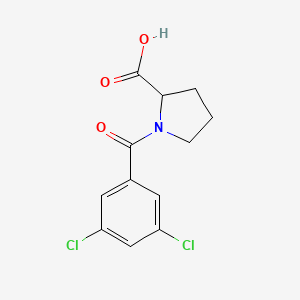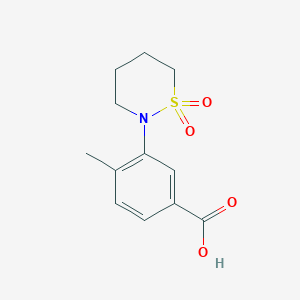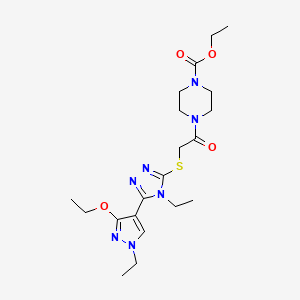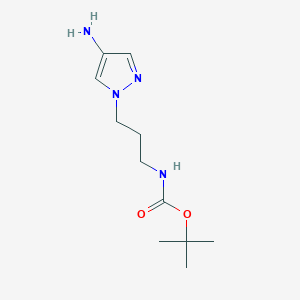
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a dichlorobenzoyl group and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research involving this compound includes its potential use as a pharmacophore in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl ring, which can affect its reactivity and biological activity.
1-(3,5-Difluorobenzoyl)pyrrolidine-2-carboxylic acid: The substitution of chlorine atoms with fluorine atoms can lead to differences in chemical properties and interactions with biological targets.
1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFRUCLCQSCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2609868.png)
![N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2609869.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2609871.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)




![TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2609885.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)
![2-(3-methoxyphenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B2609888.png)
![7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)
